1-benzyl-1H-indole-2-carboxylic acid
Overview
Description
1-Benzyl-1H-indole-2-carboxylic acid is a compound with the linear formula C16H13NO2 . It is a derivative of indole, which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring .
Molecular Structure Analysis
The molecular structure of 1-benzyl-1H-indole-2-carboxylic acid consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The indole core and the C2 carboxyl group are key components of its structure .Physical And Chemical Properties Analysis
1-Benzyl-1H-indole-2-carboxylic acid has a molecular weight of 251.28 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Indole Synthesis and Applications in Organic Chemistry
Indole synthesis, particularly of the 1-benzyl-1H-indole-2-carboxylic acid variety, has been a focal point for organic chemists due to the structural complexity and biological relevance of indoles. A comprehensive review outlined the framework for classifying all indole syntheses, emphasizing the diversity of approaches and the potential for new methodological developments in this domain. The framework divides indole syntheses into nine distinct types, each characterized by the last bond formed in the five-membered indole ring. This classification system aids chemists in understanding the historical context and current state of the art in indole synthesis, ultimately driving innovation and avoiding duplication in this field (Taber & Tirunahari, 2011).
Biological Activities and Applications
1-benzyl-1H-indole-2-carboxylic acid and its derivatives exhibit a range of biological activities, making them valuable for pharmaceutical applications:
Anti-inflammatory Properties:
- Certain indole derivatives, such as 1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acids, have shown potent anti-inflammatory actions. Specifically, etodolic acid demonstrated significant activity against chronic inflammation models with relatively low ulcerogenic potential, marking its therapeutic potential (Martel et al., 1976).
- Other studies have synthesized and tested indole carboxylic acids and esters for anti-inflammatory effects, further emphasizing the role of indole structures in developing anti-inflammatory agents (Andreani et al., 1991).
Neuroprotective and Antiepileptic Effects:
- Indole-2-carboxylic acid, an antagonist of the glycine site within the NMDA receptor complex, showed promise in enhancing the protective activity of certain antiepileptic drugs, although its adverse effects call for a careful consideration of its therapeutic use (Kaminski et al., 1998).
Antioxidant, Antimicrobial, and Cytotoxic Activities:
- Carboxylic acids derived from plants, including certain indole derivatives, are recognized for their antioxidant, antimicrobial, and cytotoxic activities. These properties are significantly influenced by the structural differences, such as the number of hydroxyl groups and conjugated bonds, within the carboxylic acid molecules (Godlewska-Żyłkiewicz et al., 2020).
Pharmacokinetics and Metabolism:
- Understanding the pharmacokinetics and metabolism of indole derivatives is crucial for their application in drug development. Studies on compounds like indole-3-carbinol and its acid condensation products provide insights into their absorption, distribution, metabolism, and excretion, laying the foundation for their use as cancer chemopreventive agents (Anderton et al., 2004).
Safety And Hazards
The safety data sheet for 1H-indole-2-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
properties
IUPAC Name |
1-benzylindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)15-10-13-8-4-5-9-14(13)17(15)11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMXSSBHARRUHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294008 | |
Record name | 1-benzyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H-indole-2-carboxylic acid | |
CAS RN |
17017-71-9 | |
Record name | 17017-71-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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